molecular formula C12H15N3O3S B14618758 2-{[(4-Methoxyphenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine CAS No. 59761-09-0

2-{[(4-Methoxyphenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine

Cat. No.: B14618758
CAS No.: 59761-09-0
M. Wt: 281.33 g/mol
InChI Key: AATBMSCZTQWDDF-UHFFFAOYSA-N
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Description

2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanyl group, a nitro group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine typically involves multiple steps, starting with the preparation of the imidazolidine ring, followed by the introduction of the methoxyphenyl, sulfanyl, and nitro groups. Common synthetic routes include:

    Formation of the Imidazolidine Ring: This can be achieved through the reaction of an appropriate amine with formaldehyde and a secondary amine under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the imidazolidine ring.

    Addition of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced to the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-{(4-Methoxyphenyl)sulfanylmethylidene}-1-methylimidazolidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and potential therapeutic applications.

Properties

CAS No.

59761-09-0

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfanyl-nitromethylidene]-1-methylimidazolidine

InChI

InChI=1S/C12H15N3O3S/c1-14-8-7-13-11(14)12(15(16)17)19-10-5-3-9(18-2)4-6-10/h3-6,13H,7-8H2,1-2H3

InChI Key

AATBMSCZTQWDDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC1=C([N+](=O)[O-])SC2=CC=C(C=C2)OC

Origin of Product

United States

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